molecular formula C7H9ClFN B1334957 p-Fluorobenzylamine hydrochloride CAS No. 659-41-6

p-Fluorobenzylamine hydrochloride

Cat. No. B1334957
CAS RN: 659-41-6
M. Wt: 161.6 g/mol
InChI Key: TXMNQIDABVFSRY-UHFFFAOYSA-N
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Description

p-Fluorobenzylamine hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic molecules. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further linked to an amine group. This compound is of particular interest due to its potential applications in positron emission tomography (PET) radiotracers, as well as its role in the synthesis of diorganotin(IV) derivatives with potential antitumor activity .

Synthesis Analysis

The synthesis of p-fluorobenzylamine involves multiple steps, starting from

Scientific Research Applications

Synthesis and Chemical Processing

  • Liu Jingfen, B. Li, and S. Zhou (2001) developed a simplified and cost-effective method for synthesizing p-fluorobenzylamine, which is used as an intermediate in some medicines. The process involves fluorization, acylation, and reduction, with an overall yield of 30.43% (Liu Jingfen, B. Li, & S. Zhou, 2001).

Medical Imaging and Radiochemistry

  • T. Haradahira et al. (1998) synthesized a fluorine-18 labeled analog of an antitumor prostaglandin, using p-fluorobenzylamine as a precursor. This compound is a potential tracer for tumor detection in positron emission tomography (Haradahira et al., 1998).

Corrosion Inhibition

  • R. A. Hussein (2015) studied the inhibition properties of 4-Chloro-2-fluorobenzylamine Hydrochloride for corrosion on mild steel in HCl media. This inhibitor showed increased efficiency with higher concentrations and lower temperatures (Hussein, 2015).

Organic Chemistry and Catalysis

  • Changpeng Chen et al. (2015) developed a novel method for o-fluorobenzylamines synthesis via palladium catalyst, presenting an efficient approach for the preparation of ortho-fluorinated benzylamines (Chen et al., 2015).

Supramolecular Chemistry

  • Shi Wang et al. (2015) explored the impact of strong hydrogen bonds and weak intermolecular interactions on the supramolecular assemblies of 4-fluorobenzylamine. They found that these interactions are crucial in the self-assembly of diverse supramolecular architectures (Wang et al., 2015).

Automated Synthesis

  • Jenilee D Way and F. Wuest (2013) reported a fully automated synthesis of 4-[18F]fluorobenzylamine, demonstrating its potential as a versatile building block for the development of novel (18)F-labeled compounds (Way & Wuest, 2013).

Herbicide Synthesis

  • Gong Qi-sun (2005) synthesized novel compounds, including 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).

Safety And Hazards

P-Fluorobenzylamine hydrochloride is classified as a dangerous substance. It is combustible and may be corrosive to metals . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .

Future Directions

Fluorinated compounds like p-Fluorobenzylamine hydrochloride have attracted attention in recent years due to their enhanced pharmacodynamic and pharmacokinetic properties . Future research directions may include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs .

properties

IUPAC Name

(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMNQIDABVFSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216107
Record name p-Fluorobenzylamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Fluorobenzylamine hydrochloride

CAS RN

659-41-6
Record name Benzenemethanamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzylamine hydrochloride
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Record name p-Fluorobenzylamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorobenzylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SE Solov'eva, SS Printsevskaya, EN Olsuf'eva… - Russian Journal of …, 2008 - Springer
… substituted at AA3 and AA7 and containing two atoms of [15N] or F were obtained from carboxyeremomycin and [15N]NH4Cl or the corresponding p-fluorobenzylamine hydrochloride in …
Number of citations: 4 link.springer.com
RW Taft, E Price, IR Fox, IC Lewis… - Journal of the …, 1963 - ACS Publications
Fluorine nmr intramolecular shielding effects of 63¿-substituents in fluorobenzene have been determined at high dilution in a wide variety of solvents. Thecorrelation has been extended …
Number of citations: 498 pubs.acs.org

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